Home > Products > Screening Compounds P117786 > 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline - 1260863-52-2

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

Catalog Number: EVT-13212518
CAS Number: 1260863-52-2
Molecular Formula: C14H6Br2ClFN2
Molecular Weight: 416.47 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. Quinazolines have been extensively studied due to their potential therapeutic applications, particularly in oncology and neurology. The specific compound under discussion features multiple halogen substitutions that may enhance its pharmacological properties.

Source

This compound can be synthesized through various chemical processes, as detailed in recent studies focused on quinazoline derivatives. Its synthesis often involves reactions such as nucleophilic substitutions and coupling reactions, which are common in medicinal chemistry for developing new drug candidates.

Classification

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is classified as a halogenated quinazoline derivative. Quinazolines are known for their role in medicinal chemistry, particularly as inhibitors of various biological targets, including kinases and receptors involved in cancer and neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline typically involves several key steps:

  1. Formation of Quinazoline Core: Starting from anthranilic acid or its derivatives, the quinazoline core can be synthesized through condensation with urea.
  2. Halogenation: The introduction of bromine and chlorine atoms is achieved via electrophilic aromatic substitution or direct halogenation methods.
  3. Nucleophilic Substitution: This step often involves the reaction of the chlorinated quinazoline with suitable aryl or alkyl amines to introduce additional functional groups.

Technical details reveal that the use of reagents such as phosphorus oxychloride and arylboronic acids can facilitate these transformations efficiently while maintaining high yields and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline consists of a quinazoline ring substituted at the 2-position with a 4-bromo-2-fluorophenyl group and at the 4-position with a chlorine atom.

Data

  • Molecular Formula: C14H8Br2ClF N2
  • Molecular Weight: Approximately 396.48 g/mol
  • Structural Features: The presence of multiple halogens suggests potential for increased lipophilicity and receptor binding affinity.
Chemical Reactions Analysis

Reactions

The reactivity of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline can be attributed to its halogen substituents, which can participate in various chemical reactions:

  1. Suzuki Coupling: This reaction allows for further functionalization at the aromatic rings.
  2. Nucleophilic Attack: The chlorine atom at position 4 can undergo nucleophilic substitution reactions, enabling the introduction of various substituents.

Technical details indicate that the compound's halogen groups enhance its reactivity compared to non-halogenated analogs .

Mechanism of Action

Process

The mechanism of action for compounds like 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline typically involves interaction with specific biological targets such as kinases or receptors:

  1. Binding Affinity: The halogen substituents may enhance binding affinity through halogen bonding interactions.
  2. Inhibition of Kinase Activity: Many quinazoline derivatives act as inhibitors of kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Data from studies show that such compounds exhibit significant activity against targets like the epidermal growth factor receptor, which is crucial in many cancers .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic halogens.

Relevant data indicate that the physical properties are crucial for determining the compound's bioavailability and pharmacokinetics .

Applications

Scientific Uses

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline has potential applications in:

  1. Anticancer Research: As a lead compound for developing inhibitors targeting growth factor receptors.
  2. Neurodegenerative Disease Treatment: Investigated for its potential effects on adenosine receptors, which are implicated in neuroprotection.
  3. Drug Development: Used as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles.

The ongoing research into quinazoline derivatives continues to reveal their significance in medicinal chemistry, particularly for developing targeted therapies against various diseases .

Introduction to 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline in Targeted Drug Discovery

Historical Evolution of Quinazoline-Based Scaffolds in Anticancer Therapeutics

Quinazoline derivatives have undergone transformative development in oncology, evolving from simple heterocyclic compounds to sophisticated targeted therapeutics. The foundational quinazoline scaffold first gained prominence with FDA-approved tyrosine kinase inhibitors like gefitinib (2003) and erlotinib (2004), which revolutionized treatment paradigms for non-small cell lung cancer by selectively inhibiting epidermal growth factor receptor (EGFR) [4]. These first-generation agents established the quinazoline core as a privileged structure in kinase inhibition due to its ability to occupy the ATP-binding pocket through key hydrogen bonding interactions.

The structural evolution progressed with second-generation inhibitors like lapatinib (2007), featuring strategic halogen substitutions that enhanced target affinity and addressed resistance mechanisms. By 2014, research converged on optimizing halogen positioning, exemplified by synthetic routes to 6-bromo-2-chloroquinazoline intermediates (CAS# 882672-05-1), which served as pivotal precursors for advanced derivatives [3] [8]. Contemporary drug design now leverages convergent synthesis approaches that efficiently assemble complex quinazoline architectures, such as 6,7-bis(2-methoxyethoxy) modifications, significantly improving synthetic yields from 30–40% to 50–60% compared to traditional linear methods .

Table 1: Evolution of Quinazoline-Based Anticancer Agents

GenerationRepresentative DrugKey Structural FeaturesTherapeutic Advance
First (2000s)Gefitinib, ErlotinibBasic quinazoline core with anilino substituentsEGFR wild-type inhibition
Second (2010s)Lapatinib, AfatinibHalogen substitutions (Cl, F), irreversible bindersHER2/EGFR dual inhibition, resistance mitigation
Third (2020s)6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazolineMulti-halogenated scaffold with aryl extensionsEnhanced kinase selectivity and binding affinity

Role of Halogen Substituents in Modulating Bioactivity: Bromine and Fluorine Synergy

Halogen atoms serve as critical molecular architects in quinazoline-based drug design, with bromine and fluorine exhibiting complementary effects on target engagement and pharmacokinetics. Bromine’s large van der Waals radius (1.85 Å) creates optimal hydrophobic contacts in kinase binding pockets, while its moderate electron-withdrawing nature (+σ effect) enhances electrophilic character at adjacent carbon atoms, facilitating nucleophilic displacement reactions during synthesis [3] . This is exemplified by 6-bromo-2-chloroquinazoline’s reactivity, where the C2 chlorine undergoes selective substitution with nucleophiles like azetidine under microwave assistance, yielding analogs with retained bromine for sustained target affinity [8].

Fluorine’s strategic incorporation—particularly at ortho-positions on phenyl rings—induces profound electronic and conformational effects. In 4-(4-bromo-2-fluorophenoxy)-2-chloroquinazoline (PubChem CID 62477171), the ortho-fluorine atom imposes a 60° dihedral angle between quinazoline and phenyl planes, optimizing spatial orientation for kinase pocket insertion [2]. This halogen synergy extends to metabolic stability: C-Br bonds resist oxidative degradation by cytochrome P450 enzymes, while C-F bonds reduce undesired phase I metabolism, collectively prolonging compound half-life. Density functional theory (DFT) analyses confirm fluorine’s role in lowering LUMO energy (-1.3 eV vs. non-fluorinated analogs), enhancing electrophilicity for covalent bond formation with cysteine residues in kinase domains [4].

Table 2: Electronic and Steric Effects of Halogens in Quinazoline Derivatives

HalogenPositionElectronic Effect (σ)Steric InfluenceBiological Impact
BromineC6 quinazoline+0.44 (moderate σ-acceptor)Creates hydrophobic cleft (VdW: 1.85 Å)Blocks CYP3A4 oxidation; enhances cellular permeability (LogP +0.4)
BromineC4' phenyl+0.44Extends molecular footprintPromotes π-stacking with Phe832 in EGFR
FluorineC2' phenyl (ortho)+0.78 (strong σ-acceptor)Enforces coplanarity via intramolecular H-bondingIncreases kinase selectivity by 5-fold vs. meta-fluoro analogs
ChlorineC2/C4 quinazoline+0.47Electrophilic center for nucleophilic attackServes as synthetic handle for derivatization

Structural Uniqueness of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline in Kinase Inhibition

The integration of three halogen atoms at strategic positions confers distinctive target engagement properties to 6-bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline (PubChem CID 71748452; C₁₄H₆Br₂ClFN₂). Molecular modeling reveals the C6 bromine projects into a hydrophobic subpocket of EGFR, forming van der Waals contacts with Leu694 and Leu820 (bond distance: 3.7–3.9 Å), while the 4-bromo-2-fluorophenyl moiety adopts a perpendicular orientation relative to the quinazoline plane, minimizing steric clash with gatekeeper residues [4]. This configuration enables the ortho-fluorine to participate in halogen bonding with backbone carbonyls (O=C of Met793, bond strength: −3.2 kcal/mol), a feature absent in non-fluorinated analogs.

The C4 chlorine serves dual roles: as a synthetic linchpin for subsequent derivatization via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, and as a conformational lock that restricts quinazoline ring flexibility, reducing entropy penalties upon target binding. Molecular dynamics simulations demonstrate enhanced stability (RMSD < 1.0 Å over 100 ns) when this compound docks into the ATP site of EGFR L858R/T790M mutants, with binding free energies (−8.9 kcal/mol) surpassing erlotinib (−7.2 kcal/mol) [4]. The multi-halogenation pattern specifically disrupts conserved water networks in kinase allosteric sites, explaining its superior inhibitory activity (IC₅₀ = 15.85 ± 3.32 μM in MCF-7 cells) compared to mono-halogenated quinazolines [4].

Table 3: Substituent Configuration and Biological Effects

PositionSubstituentSynthetic AccessibilityKinase Binding Contribution
C2 quinazoline4-Bromo-2-fluorophenylSuzuki coupling (Pd⁰, 80–100°C)Fluorine halogen bonding (−3.2 kcal/mol); bromine enhances hydrophobic contact area (ΔSASA: 85 Ų)
C4 quinazolineChlorinePOCl₃ chlorination (87% yield)Electrophile for covalent inhibition; reduces ring flexibility (ΔG: −1.8 kcal/mol)
C6 quinazolineBromineNBS bromination (acetonitrile, 70°C)Blocks solvent-accessible region; directs C7 substituents toward catalytic lysine

The compound’s extended π-system enables unique sandwich stacking between Phe723 and the quinazoline core, while the 4′-bromo atom on the phenyl ring occupies a lipophilic niche formed by Val702 and Ala719—a niche inaccessible to smaller halogens. This multi-faceted targeting architecture positions this polyhalogenated quinazoline as a versatile scaffold for overcoming kinase mutation-driven resistance in oncology therapeutics.

Properties

CAS Number

1260863-52-2

Product Name

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

IUPAC Name

6-bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

Molecular Formula

C14H6Br2ClFN2

Molecular Weight

416.47 g/mol

InChI

InChI=1S/C14H6Br2ClFN2/c15-7-2-4-12-10(5-7)13(17)20-14(19-12)9-3-1-8(16)6-11(9)18/h1-6H

InChI Key

RZNWNKNOXKMDTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.